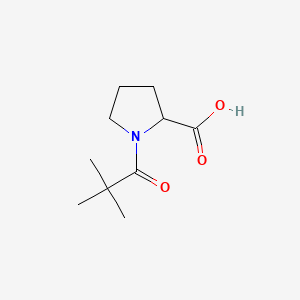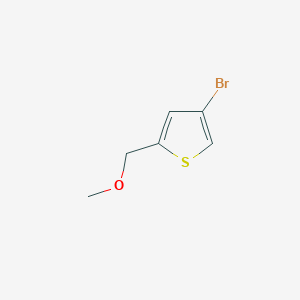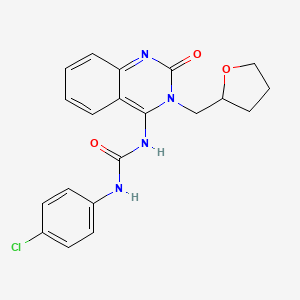
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid, also known as 1-(2,2-Dimethylpropanoyl)proline, is an organic compound with the molecular formula C10H17NO3 .
Molecular Structure Analysis
The molecular structure of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid can be represented by the InChI code: 1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) and the InChI Key: PKLZSYAHHJSOFE-UHFFFAOYSA-N . The compound has a molecular weight of 199.25 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 138-139 degrees Celsius .Applications De Recherche Scientifique
Intermolecular Hydrogen Bonding
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid demonstrates potential in the study of intermolecular hydrogen bonding. For instance, a 2,2-dimethylbutynoic acid with a pyridone terminus acts as a self-complement in molecular recognition, forming an intermolecularly hydrogen-bonded dimer. This phenomenon has been observed in various conditions, offering insights into molecular interactions and structures (Wash et al., 1997).
Crystal Structure Analysis
The compound is relevant in crystallography, as shown in the synthesis and crystal structure investigation of pyridine derivatives. These studies explore how molecular structure affects the alignment and formation of infinite antiparallel chains, contributing significantly to crystal engineering and materials science (Ramasubramanian et al., 2007).
Molecular Recognition and Self-Assembly
In the realm of molecular recognition and self-assembly, 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid-related compounds play a crucial role. Studies have shown how molecules with carboxylic acid and pyridine groups form unique hydrogen-bonded structures, enhancing our understanding of molecular assembly and design (Long et al., 2014).
Catalysis in Organic Synthesis
The compound's derivatives have applications in catalysis for organic synthesis. For example, Pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been used as an efficient catalyst in the preparation of hexahydroquinolines, showcasing its utility in facilitating chemical reactions and synthesizing valuable compounds (Moosavi-Zare & Afshar-Hezarkhani, 2020).
Coordination Polymers
This compound also finds importance in the preparation of metal-organic frameworks (MOFs), which have diverse applications including adsorption, separation processes, and catalysis. Research on coordination polymers with pyridine dicarboxylic acids demonstrates the potential of these structures in material science and chemistry (Tabatabaee et al., 2011).
Supramolecular Chemistry
In supramolecular chemistry, the study of hydrogen-bonded carboxylic acid dimers with symmetrically disordered H atoms offers insights into molecular packing and interaction patterns, which are crucial for designing advanced materials and understanding biological processes (Wojnarska et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLZSYAHHJSOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
114525-92-7 |
Source


|
| Record name | 1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2436582.png)



![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2436589.png)
![1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2436591.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2436593.png)



![[(1-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}-2-naphthyl)thio]acetic acid](/img/structure/B2436601.png)
![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)
![N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2436604.png)